2-(2-Bromo-3-methylpyridin-4-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-3-methylpyridin-4-yl)acetonitrile is an organic compound with the molecular formula C8H7BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-methylpyridin-4-yl)acetonitrile typically involves the bromination of 3-methylpyridine followed by a cyanation reaction. One common method is the bromination of 3-methylpyridine using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromo-3-methylpyridine is then reacted with a cyanating agent like sodium cyanide or copper(I) cyanide under appropriate conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to handle the toxic and hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-3-methylpyridin-4-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used in these reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous ether are used for the reduction of the nitrile group.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products.
Reduction Reactions: The primary amine derivative of the compound is formed.
Scientific Research Applications
2-(2-Bromo-3-methylpyridin-4-yl)acetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Bromo-3-methylpyridin-4-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine and nitrile groups can interact with various molecular targets, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylpyridine: A precursor in the synthesis of 2-(2-Bromo-3-methylpyridin-4-yl)acetonitrile.
2-(2-Bromopyridin-4-yl)acetonitrile: A closely related compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both bromine and nitrile functional groups, which provide versatility in chemical reactions and potential applications. Its structure allows for various modifications, making it a valuable intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C8H7BrN2 |
---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
2-(2-bromo-3-methylpyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C8H7BrN2/c1-6-7(2-4-10)3-5-11-8(6)9/h3,5H,2H2,1H3 |
InChI Key |
ITDQSEUGCITCKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1Br)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.